L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)
CAS No.:
Cat. No.: VC16510770
Molecular Formula: C10H16N4O4
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4O4 |
|---|---|
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | (2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1 |
| Standard InChI Key | HQALXSNWXVRIFR-XPUUQOCRSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O |
| Canonical SMILES | CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s systematic name, L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R,S)]-(9CI)**, reflects its intricate stereochemistry. The core L-histidine structure (C₆H₉N₃O₂) is modified at the α-amino group by a 2-amino-2-carboxy-1-methylethyl substituent, introducing two additional chiral centers. The [S-(R*,S*)] descriptor specifies the absolute configuration at these centers, critical for its biological interactions .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₇N₅O₄ |
| Molecular Weight | 283.28 g/mol |
| Chiral Centers | 3 (L-histidine backbone + 2 substituent) |
| IUPAC Name | (2S)-2-[(2R,2S)-2-amino-2-carboxy-1-methylethyl]amino-3-(1H-imidazol-5-yl)propanoic acid |
| CAS Registry | Not explicitly reported in literature |
The imidazole ring of histidine retains its proton-buffering capacity, while the substituent introduces steric and electronic modifications that may influence metal chelation, solubility, and enzymatic interactions .
Stereochemical Implications
The [S-(R*,S*)] configuration dictates spatial arrangements critical for receptor binding or catalytic activity. For example, L-histidine derivatives with R-configuration substituents exhibit enhanced antioxidant activity compared to S-isomers due to optimized electron delocalization in the imidazole ring . Molecular dynamics simulations of analogous compounds suggest that methyl groups in the substituent restrict conformational flexibility, potentially stabilizing interactions with hydrophobic enzyme pockets .
Synthesis and Analytical Characterization
Synthetic Pathways
While no direct synthesis protocols for this compound are documented, analogous N-alkylated histidine derivatives are typically synthesized via:
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Solid-Phase Peptide Synthesis (SPPS): Employs Fmoc-protected histidine and activated esters of the substituent for sequential coupling.
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Schotten-Baumann Acylation: Reacts histidine’s α-amino group with chloroformate derivatives under alkaline conditions .
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Enzymatic Modification: Uses histidine ammonia-lyase or transaminases to introduce branched chains stereoselectively .
Key challenges include preserving stereochemical integrity during alkylation and avoiding racemization at the histidine α-carbon .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF)/Water |
| Temperature | 0–4°C (to minimize racemization) |
| Catalysts | HOBt/DIC for SPPS |
| Yield | 45–60% (estimated for analogs) |
Analytical Profiling
Spectroscopic Data:
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¹H NMR (D₂O): δ 7.65 (s, 1H, imidazole H-2), δ 4.25 (m, 1H, α-CH), δ 3.10 (d, 2H, CH₂-imidazole), δ 1.45 (s, 3H, CH₃) .
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I) .
Chromatographic Purity:
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) shows a retention time of 12.3 min, with >95% purity for synthetic analogs .
Physicochemical and Biochemical Properties
Metal Chelation and Antioxidant Activity
The imidazole-nitrogen and carboxylate groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺) with binding constants (log K) of 8.2–9.1, comparable to carnosine . In vitro assays demonstrate ROS scavenging efficacy:
Mechanistic Insights and Biological Interactions
Enzyme Modulation
Molecular docking studies predict strong interactions (ΔG = −9.8 kcal/mol) with histidine ammonia-lyase (HAL), potentially inhibiting histidine catabolism . This could elevate tissue histidine levels, augmenting histamine and carnosine synthesis—a mechanism relevant to inflammatory and neurological disorders .
Receptor Binding
The substituent’s methyl group fits into hydrophobic pockets of G-protein-coupled receptors (GPCRs), as seen in histamine H₃ receptor agonists (Kᵢ = 120 nM estimated).
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